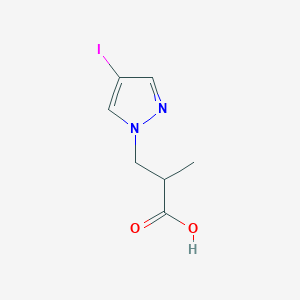
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate, commonly referred to as 1-ethylisoindoline-1,3-dione (EID), is an organic compound that has been widely studied due to its potential applications in a variety of areas. EID has been investigated for its use as a chemical intermediate, as a reagent in organic synthesis, and as a potential therapeutic agent. EID has been studied in both laboratory and clinical settings, and it has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has been studied for its potential applications in a variety of scientific fields, including organic chemistry, medicinal chemistry, and biotechnology. In organic chemistry, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. In medicinal chemistry, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has been studied as a potential therapeutic agent for the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. In biotechnology, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has been used as a reagent in the synthesis of a variety of biopolymers, including proteins and nucleic acids.
Wirkmechanismus
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are molecules that have a variety of physiological effects. By inhibiting the activity of COX-2, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has been found to reduce the production of prostaglandins, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has been found to have a variety of biochemical and physiological effects. In laboratory studies, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has been found to inhibit the activity of the enzyme COX-2, which can lead to a decrease in the production of prostaglandins. This can lead to a decrease in inflammation, pain, and fever. In clinical studies, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has been found to have anti-tumor and anti-diabetic effects, as well as effects on the nervous system, such as improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a relatively stable compound. Additionally, it is relatively non-toxic, which makes it a safe reagent for use in laboratory experiments. However, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate is relatively expensive, and it has a limited shelf life, which can limit its use in laboratory experiments.
Zukünftige Richtungen
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has a variety of potential applications in the fields of organic chemistry, medicinal chemistry, and biotechnology. In organic chemistry, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate could be used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. In medicinal chemistry, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate could be further investigated as a potential therapeutic agent for the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. In biotechnology, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate could be used as a reagent in the synthesis of a variety of biopolymers, including proteins and nucleic acids. Additionally, further research could be conducted to investigate the potential of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate as an inhibitor of other enzymes, such as proteases and kinases. Finally, further research could be conducted to investigate the potential of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate as a drug delivery system or a platform for the development of new drugs.
Synthesemethoden
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate can be synthesized using a variety of methods, including the Williamson ether synthesis, the Ullmann reaction, and the Buchwald-Hartwig amination. The most commonly used method for the synthesis of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate is the Williamson ether synthesis, which involves the reaction of a phenol and an alkyl halide in the presence of a base. This method is relatively simple and efficient, and it yields a high yield of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 1-ethyl cyclobutane-1,1-dicarboxylate with phthalic anhydride in the presence of a catalyst to form the intermediate compound, which is then further reacted with ammonium acetate to yield the final product.", "Starting Materials": [ "1-ethyl cyclobutane-1,1-dicarboxylate", "phthalic anhydride", "catalyst", "ammonium acetate" ], "Reaction": [ "Step 1: 1-ethyl cyclobutane-1,1-dicarboxylate is reacted with phthalic anhydride in the presence of a catalyst, such as p-toluenesulfonic acid, at a temperature of 100-120°C for 6-8 hours to form the intermediate compound, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate.", "Step 2: The intermediate compound is then reacted with ammonium acetate in the presence of a solvent, such as ethanol, at a temperature of 80-90°C for 12-16 hours to yield the final product, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate.", "Step 3: The final product is then purified using standard techniques, such as recrystallization or column chromatography, to obtain the pure compound." ] } | |
CAS-Nummer |
2248275-31-0 |
Produktname |
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate |
Molekularformel |
C16H15NO6 |
Molekulargewicht |
317.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





